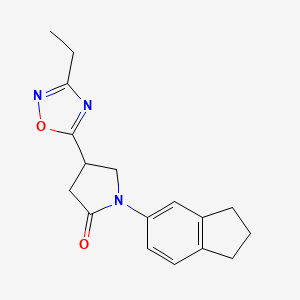

1-(2,3-dihydro-1H-inden-5-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Description

The compound 1-(2,3-dihydro-1H-inden-5-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 2,3-dihydroindenyl group at position 1 and a 3-ethyl-1,2,4-oxadiazole moiety at position 2. Its molecular formula is estimated as C₁₇H₁₈N₃O₂, with a molecular weight of ~296.35 g/mol.

Properties

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-2-15-18-17(22-19-15)13-9-16(21)20(10-13)14-7-6-11-4-3-5-12(11)8-14/h6-8,13H,2-5,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUALEXHOYPZTKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2CC(=O)N(C2)C3=CC4=C(CCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multiple steps, each requiring specific reagents and conditions:

Formation of the Indane Moiety: The indane moiety can be synthesized through the cyclization of a suitable precursor, such as 2-phenylpropanoic acid, under acidic conditions.

Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with an appropriate carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride.

Construction of the Pyrrolidinone Core: The pyrrolidinone core is synthesized through the reaction of a suitable amine with a γ-lactone or a γ-lactam precursor under basic conditions.

Coupling Reactions: The final step involves coupling the indane, oxadiazole, and pyrrolidinone fragments through a series of condensation and cyclization reactions, often facilitated by catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-5-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-5-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

Industry: The compound is investigated for its potential use in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: The pathways affected by the compound can include signal transduction, gene expression, and metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrrolidin-2-one Derivatives with Heterocyclic Substituents

Key Compounds :

1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one Activity: Exhibits 1.5× higher antioxidant activity than ascorbic acid (DPPH assay) . Structural Difference: Replaces indenyl with a chlorophenol group; oxadiazole contains a thione group.

1-(4-Fluorophenyl)-4-(4-amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one Properties: White solid (52% yield); triazole-thione substituent enhances redox activity .

1-(2,3-Dihydro-1H-indol-5-yl)pyrrolidin-2-one Molecular Weight: 202.26 g/mol (C₁₂H₁₄N₂O).

Table 1: Structural and Activity Comparison

Compounds with 3-Ethyl-1,2,4-oxadiazole Moieties

N-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide

- Molecular Weight : 207.27 g/mol (C₁₂H₁₇N₃O₂).

- Application : Building block for kinase inhibitors; cyclohexyl group improves solubility .

1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid Molecular Weight: 285.26 g/mol (C₁₃H₁₁N₅O₃).

Key Insight :

The 3-ethyl-oxadiazole group is a common pharmacophore in kinase inhibitors and CNS-targeting agents.

Arylpiperazine and Indenyl Derivatives

Crystal Structure of 1-(3-Chlorophenyl)-4-(4-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)phenethyl)piperazin-1-ium Chloride

- Relevance : Demonstrates indenyl’s role in π-π stacking interactions. Arylpiperazine derivatives show cytotoxicity in prostate cancer models .

GDC-0879 (BRAF Inhibitor) Structure: Contains a dihydroindenone-oxime scaffold. Application: Anticancer agent targeting BRAF kinase .

Table 2: Functional Group Impact

Biological Activity

1-(2,3-dihydro-1H-inden-5-yl)-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidine ring, an oxadiazole moiety, and an indene derivative. The molecular formula can be represented as , with a molecular weight of approximately 337.38 g/mol. Its structural components are believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings related to its anticancer effects:

| Study | Cell Lines Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Zhang et al. (2023) | HEPG2, MCF7, SW1116, BGC823 | 1.18 ± 0.14 | Inhibition of cell proliferation |

| Arafa et al. (2023) | Various cancer lines | 0.2757357 | Induction of apoptosis via EGFR inhibition |

| National Cancer Institute Screening | SNB-75 (CNS), UO-31 (renal) | 1.95 - 3.45 | Cytotoxic activity through apoptosis |

The biological activity is primarily attributed to the compound's ability to inhibit specific signaling pathways involved in cancer cell proliferation and survival:

- EGFR Inhibition : The compound has shown promising results in inhibiting the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and metastasis.

- Induction of Apoptosis : Studies indicate that it may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.

- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to reduce pro-inflammatory cytokines, which may contribute to their anticancer effects.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in various cancer models:

- In Vivo Studies : Animal models treated with the compound exhibited significant tumor regression compared to control groups, suggesting its potential as an effective therapeutic agent.

- Synergistic Effects : When combined with standard chemotherapy agents, the compound enhanced the cytotoxic effects against resistant cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.